
4-Methoxyphenol
Overview
Description
4-Methoxyphenol (CAS: 150-76-5), also known as mequinol or p-hydroxyanisole, is an aromatic phenolic compound with the molecular formula C₇H₈O₂. It is a synthetic derivative of hydroquinone, featuring a methoxy group (-OCH₃) at the para position of the phenolic ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mequinol can be synthesized through the methylation of hydroquinone. One common method involves the reaction of hydroquinone with dimethyl sulfate or methyl halide in the presence of sodium hydroxide . Another method involves the free radical reaction of p-benzoquinone with methanol .
Industrial Production Methods: In industrial settings, mequinol is often produced using a process that involves the selective monoetherification of hydroquinone. This process can be catalyzed by SO₃H-functionalized ionic liquids, which offer a cleaner and more environmentally friendly alternative to traditional methods .
Chemical Reactions Analysis
Types of Reactions: Mequinol undergoes various chemical reactions, including:
Oxidation: Mequinol can be oxidized to form quinones.
Substitution: It can undergo electrophilic aromatic substitution reactions due to the presence of the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed:
Oxidation: Quinones are the major products formed from the oxidation of mequinol.
Substitution: Halogenated derivatives of mequinol are formed during substitution reactions.
Scientific Research Applications
Chemical Properties and Production
4-Methoxyphenol is produced primarily through the methylation of hydroquinone using methanol. This process can be optimized to achieve high conversion rates and selectivity, minimizing waste and toxicity associated with traditional methods . Its chemical structure allows it to act as both a stabilizer and an inhibitor in various chemical reactions.
Polymerization Inhibitor
One of the most significant applications of this compound is as a polymerization inhibitor in the production of acrylics, methacrylics, and other acrylate-based products. It prevents premature polymerization during the manufacturing process, ensuring product stability. The following table summarizes its role in different polymerization processes:
Application | Description |
---|---|
Acrylics and Methacrylics | Prevents polymerization during storage and processing. |
Styrene Monomers | Acts as a stabilizer to maintain quality during production. |
Unsaturated Polyesters | Inhibits unwanted polymerization, improving shelf life and usability. |
Antioxidant and Stabilizer
This compound is utilized as an antioxidant in various formulations, including food additives and cosmetics. It helps to prevent oxidative degradation, thereby extending the shelf life of products. Its application as a stabilizer for inks and adhesives is also noteworthy:
Product Type | Role |
---|---|
Inks and Toners | Stabilizes formulations to prevent polymerization during storage. |
Adhesives | Enhances durability by preventing degradation over time. |
Liquid Detergents | Acts as a stabilizer to enhance performance and longevity. |
Agricultural Applications
In agriculture, this compound serves as an intermediate in the synthesis of agrochemicals. Its role in enhancing the efficacy of pesticides and herbicides highlights its importance in crop protection:
Agricultural Use | Function |
---|---|
Pesticide Formulations | Improves effectiveness and stability of active ingredients. |
Herbicides | Acts as a stabilizing agent to enhance performance under various conditions. |
Health and Safety Considerations
While this compound has numerous beneficial applications, studies have indicated potential health risks associated with its use. Research has demonstrated carcinogenic effects in animal models, particularly affecting the forestomach . This necessitates careful handling and regulatory oversight in its application.
Case Study 1: Polymerization Inhibition
A study conducted on acrylic acid production demonstrated that incorporating this compound significantly reduced unwanted polymerization during storage, resulting in higher yields and improved product quality . The findings indicated that even at low concentrations, this compound effectively inhibited radical reactions that could lead to premature polymerization.
Case Study 2: Antioxidant Efficacy
In a comparative analysis of antioxidants used in cosmetic formulations, this compound was shown to outperform several conventional antioxidants in terms of stability under UV exposure . This property makes it particularly valuable for products intended for outdoor use or prolonged exposure to light.
Mechanism of Action
Mequinol is considered a melanocytotoxic chemical. When oxidized in melanocytes, it forms toxic entities such as quinones, which can damage and destroy pigment cells, leading to skin depigmentation . The skin cells protect themselves against these cytotoxic agents with the help of endogenous intracellular glutathione and the detoxification action of glutathione S-transferase .
Comparison with Similar Compounds
Physical Properties :
- Appearance: White waxy solid or pink crystals .
- Solubility: Soluble in water, acetone, benzene, and alcohols .
- pKa: ~10.3 (weakly acidic) .
Structural Analogs
Table 1: Structural and Functional Comparison
Functional Group Analogs
Methoxyphenol Isomers
- 3-Methoxyphenol: Used in calixresorcinarene synthesis; less studied for biological activity .
Hydroquinone Derivatives
- This compound vs. Hydroquinone: The methoxy group in this compound reduces redox activity, making it less cytotoxic but still effective as a radical scavenger .
Application-Specific Comparisons
Antioxidant Efficacy
- This compound Polymers: Enzymatic polymerization (HRP) yields poly(this compound) with Mn ~1000 Da and enhanced antioxidant activity due to phenylene/oxyphenylene units .
Environmental Remediation
- This compound: Enables 68% degradation of PFOA when used as a co-substrate with HRP, outperforming catechol derivatives .
Catalytic Hydrogenation
- This compound vs. Hydroquinone: Inverse kinetic isotope effect (KIE) in deuteration studies suggests distinct hydrogenation mechanisms compared to hydroquinone .
Biological Activity
4-Methoxyphenol, also known as p-methoxyphenol or anisole, is a phenolic compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its carcinogenic potential, antioxidant properties, anti-inflammatory effects, and antimicrobial activity based on various studies.
Carcinogenic Potential
Research has indicated that this compound exhibits significant carcinogenic properties. A study conducted on F344 rats demonstrated that dietary administration of 2% this compound for 104 weeks resulted in various neoplastic changes in the forestomach and glandular stomach. The findings included:
- Atypical hyperplasias : Observed in 67% of male and 37% of female rats.
- Papillomas : Found in 50% of males and 23% of females.
- Squamous-cell carcinomas : Detected in 77% of males and 20% of females.
The study concluded that this compound is a non-genotoxic carcinogen, with cytotoxicity and enhanced cell proliferation being key factors in its carcinogenic action .
Antioxidant Activity
This compound is recognized for its antioxidant properties. A study assessed its radical-scavenging activity using the induction period method for polymerization of methyl methacrylate (MMA). The results indicated that:
- The compound demonstrated significant radical-scavenging activity.
- It was found to be comparable to butylated hydroxytoluene (BHT), a well-known food antioxidant.
Additionally, the cytotoxicity towards RAW 264.7 cells was evaluated, revealing that this compound effectively inhibited lipopolysaccharide (LPS)-stimulated cyclooxygenase-2 (COX-2) expression, indicating potential anti-inflammatory effects .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been documented in various studies. In particular:
- Combinations of antioxidants including BHT and BHA showed enhanced anti-inflammatory activity when tested against LPS stimulation.
- The expression levels of COX-2 and tumor necrosis factor-alpha (TNF-α) were significantly reduced upon treatment with these compounds, highlighting the potential therapeutic applications of this compound in inflammatory conditions .
Antimicrobial Activity
Recent research has also explored the antimicrobial properties of methoxyphenol compounds. A study focused on the antimicrobial activity against foodborne pathogens revealed that:
- Natural methoxyphenols exhibited notable antibacterial effects against various strains.
- The effectiveness was attributed to their ability to disrupt bacterial cell membranes and inhibit growth .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. How can HPLC methods be optimized for detecting and quantifying 4-Methoxyphenol in complex matrices?
- Methodological Answer : Utilize a Primesep 100 mixed-mode column with an isocratic mobile phase (10% MeCN, 0.1% H₂SO₄) at 1.0 mL/min flow rate. Detection at 300 nm achieves a limit of detection (LOD) of 57.1 ppb for this compound. Validate the method using spiked samples and statistical parameters (e.g., recovery rates, RSD) to ensure precision .
Q. What are the environmental degradation pathways of this compound, and how can its persistence be assessed?
- Methodological Answer : Evaluate biodegradation using activated sludge assays. For non-adapted sludge, the rate constant is 7.88 × 10⁻⁴/hr, while cresol-adapted sludge increases degradation to 3.35 × 10⁻³/hr. Use GC-MS or HPLC to monitor intermediate products like methoxyquinones. Soil mobility can be predicted via experimental Koc values (55.7–90), indicating high mobility in low-organic soils .
Q. How does this compound function as a stabilizer in reactive chemical systems?
- Methodological Answer : In polymerization reactions (e.g., MEH-PPV synthesis), this compound acts as a chain-transfer agent in anionic mechanisms. Monitor molecular weight scaling via GPC and correlate with inhibitor concentration. Torque measurements during polymerization can further elucidate kinetic control .
Advanced Research Questions
Q. What computational methods accurately predict the thermochemical properties and electronic structure of this compound?
- Methodological Answer : Apply hybrid density-functional theory (DFT) with exact-exchange corrections (e.g., Becke’s 1993 functional) to calculate atomization energies and ionization potentials. Validate against experimental data using Gaussian-type basis sets and gradient-corrected exchange-correlation functionals . For correlation energy, integrate Colle-Salvetti formulas with local kinetic-energy density approximations .
Q. What are the kinetic parameters for this compound’s interaction with radical cations in photochemical systems?
- Methodological Answer : Use laser flash photolysis (355 nm excitation) to generate radical cations (e.g., DMABN•+). Monitor quenching via transient absorption spectroscopy at 500 nm. Fit decay traces with second-order kinetic models to determine rate constants (e.g., ) and compare with Hammett σ⁺ values to assess substituent effects .
Q. How does this compound influence O–O bond cleavage in heme–peroxo–copper complexes?
- Methodological Answer : Conduct low-temperature (−70°C) stopped-flow experiments with UV-Vis monitoring (533–555 nm). Apply Michaelis-Menten kinetics to derive and values. Perform Eyring analysis to calculate activation parameters (, ) .
Q. What conformational isomers of this compound exist, and how do they affect reactivity?
- Methodological Answer : Use millimeter-wave spectroscopy to resolve rotameric structures. Compare with DFT-optimized geometries (B3LYP/6-311++G(d,p)) to identify intramolecular hydrogen bonding (HB) in ortho-substituted analogs (e.g., 2-MP) versus non-interacting conformers in 4-MP .
Q. Data Contradictions and Resolution
Q. Discrepancies in reported biodegradation rates of this compound: How can experimental variables be standardized?
- Resolution : Variability arises from sludge adaptation (phenol vs. cresol-adapted) and cleavage pathways (ortho vs. meta). Standardize assays using OECD 301D guidelines, control inoculum history, and validate via LC-MS/MS to track pathway-specific metabolites .
Q. Conflicting soil adsorption coefficients (Koc) for this compound: Which experimental conditions are most reliable?
- Resolution : Koc values depend on soil organic content (e.g., 8.8% organic clay loam vs. 0.5% Lucera clay). Use standardized soils (e.g., OECD 106 batch tests) and report pH, cation exchange capacity, and organic matter content to ensure comparability .
Q. Methodological Best Practices
- Analytical Validation : For HPLC, include internal standards (e.g., 4-ethoxyphenol) to correct matrix effects in cosmetic or environmental samples .
- Computational Benchmarks : Cross-validate DFT results with high-level ab initio methods (e.g., CCSD(T)) for redox potentials and pKa predictions .
- Kinetic Modeling : Use global fitting software (e.g., KinTek Explorer) for complex decay traces in photolysis studies .
Properties
IUPAC Name |
4-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-9-7-4-2-6(8)3-5-7/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVVVBRKAWDGAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2, Array | |
Record name | HYDROQUINONE MONOMETHYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20491 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 4-METHOXYPHENOL | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1122-93-6 (potassium salt) | |
Record name | Mequinol [USAN:INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150765 | |
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DSSTOX Substance ID |
DTXSID4020828 | |
Record name | 4-Methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4020828 | |
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Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Hydroquinone monomethyl ether appears as pink crystals or white waxy solid. (NTP, 1992), Dry Powder; Liquid; Pellets or Large Crystals, Colorless to white, waxy solid with an odor of caramel & phenol; [NIOSH], Solid, WHITE-TO-TAN SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR., Colorless to white, waxy solid with an odor of caramel & phenol., Colorless to white, waxy solid with an odor of caramel & phenol. | |
Record name | HYDROQUINONE MONOMETHYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20491 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Phenol, 4-methoxy- | |
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Record name | 4-Methoxyphenol | |
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Record name | Mequinol | |
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Record name | 4-METHOXYPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | 4-METHOXYPHENOL | |
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Record name | 4-Methoxyphenol | |
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Boiling Point |
475 °F at 760 mmHg (NTP, 1992), 253 °C, 243.00 to 245.00 °C. @ 760.00 mm Hg, 243 °C, 469 °F | |
Record name | HYDROQUINONE MONOMETHYL ETHER | |
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Record name | 4-METHOXYPHENOL | |
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Record name | Mequinol | |
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Record name | 4-METHOXYPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | 4-METHOXYPHENOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/282 | |
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Flash Point |
269.6 °F (NTP, 1992), 132 °C, 270 °F (132 °C) (Open Cup), 132 °C o.c., 270 °F (open cup), (oc) 270 °F | |
Record name | HYDROQUINONE MONOMETHYL ETHER | |
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Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4-METHOXYPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1097 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | 4-METHOXYPHENOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/282 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 4-Methoxyphenol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0390.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Soluble (NTP, 1992), In water, 19,500 mg/L at 25 °C, In water, 40,000 mg/L at 25 °C, Soluble in benzene, carbon tetrachloride; very soluble in ethanol, ether, Readily soluble in acetone and ethyl acetate., 40 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 4, (77 °F): 4% | |
Record name | HYDROQUINONE MONOMETHYL ETHER | |
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URL | https://cameochemicals.noaa.gov/chemical/20491 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4258 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Mequinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029696 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 4-METHOXYPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1097 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 4-Methoxyphenol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0390.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.55 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.55 at 20 °C/20 °C, 1.6 g/cm³, 1.55 | |
Record name | HYDROQUINONE MONOMETHYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20491 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4-METHOXYPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4258 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4-METHOXYPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1097 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 4-METHOXYPHENOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/282 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 4-Methoxyphenol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0390.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.3 (Air = 1), Relative vapor density (air = 1): 4.3 | |
Record name | 4-METHOXYPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4258 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4-METHOXYPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1097 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
less than 0.01 mmHg (NIOSH, 2023), 0.0083 [mmHg], 6.75X10-3 mm Hg at 20 °C, <0.01 mmHg | |
Record name | HYDROQUINONE MONOMETHYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20491 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4-Methoxyphenol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/545 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 4-METHOXYPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4258 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 4-METHOXYPHENOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/282 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 4-Methoxyphenol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0390.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Plates, White waxy solid, White to tan, flaky, crystalline substance, Colorless to white, waxy solid | |
CAS No. |
150-76-5 | |
Record name | HYDROQUINONE MONOMETHYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20491 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4-Methoxyphenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mequinol [USAN:INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mequinol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09516 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Mequinol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760357 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methoxyphenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4960 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 4-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4020828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mequinol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.246 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEQUINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HT8U7K3AM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 4-METHOXYPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4258 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Mequinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029696 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 4-METHOXYPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1097 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 4-METHOXYPHENOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/282 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Phenol, p-methoxy- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/SL757E20.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
126.5 °F (NTP, 1992), 54 °C, 53 °C, 57 °C, 126.5 °F, 135 °F | |
Record name | HYDROQUINONE MONOMETHYL ETHER | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20491 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 4-METHOXYPHENOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4258 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Mequinol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029696 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | 4-METHOXYPHENOL | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1097 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 4-METHOXYPHENOL | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/282 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 4-Methoxyphenol | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0390.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.